Cas no 2252382-78-6 (Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)-)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- structure](https://ja.kuujia.com/scimg/cas/2252382-78-6x500.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)-
- 2252382-78-6
- EN300-6761691
- 3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
-
- インチ: 1S/C13H14O3/c1-16-10-4-2-3-9(5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
- InChIKey: CTWCQIOEQDGXBR-UHFFFAOYSA-N
- SMILES: C12(C(O)=O)CC(C3=CC=CC(OC)=C3)(C1)C2
計算された属性
- 精确分子量: 218.094294304g/mol
- 同位素质量: 218.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- Boiling Point: 379.3±42.0 °C(Predicted)
- 酸度系数(pKa): 4.82±0.40(Predicted)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761691-0.05g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 0.05g |
$1573.0 | 2023-05-30 | ||
Enamine | EN300-6761691-5.0g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 5g |
$5429.0 | 2023-05-30 | ||
Enamine | EN300-6761691-10.0g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 10g |
$8049.0 | 2023-05-30 | ||
Enamine | EN300-6761691-1.0g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 1g |
$1872.0 | 2023-05-30 | ||
Enamine | EN300-6761691-0.25g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 0.25g |
$1723.0 | 2023-05-30 | ||
Enamine | EN300-6761691-0.5g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 0.5g |
$1797.0 | 2023-05-30 | ||
Enamine | EN300-6761691-0.1g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 0.1g |
$1648.0 | 2023-05-30 | ||
Enamine | EN300-6761691-2.5g |
3-(3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2252382-78-6 | 2.5g |
$3670.0 | 2023-05-30 |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)-に関する追加情報
Research Brief on Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- (CAS: 2252382-78-6)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- (CAS: 2252382-78-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
The compound features a bicyclo[1.1.1]pentane scaffold, a rigid and highly strained structure that has been increasingly utilized in drug design to improve pharmacokinetic properties. The incorporation of the 3-methoxyphenyl moiety further enhances its potential as a bioactive molecule, particularly in targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have explored its role as a key intermediate in the synthesis of more complex pharmacophores.
Recent publications highlight the synthetic routes to Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)-, with a focus on optimizing yield and purity. One study demonstrated a scalable method using [1.1.1]propellane as a starting material, followed by carboxylation and subsequent functionalization with the 3-methoxyphenyl group. This method achieved a high yield of over 80%, making it suitable for industrial-scale production.
In terms of biological activity, preliminary in vitro studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes involved in neurodegenerative pathways. Specifically, it has been tested against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are targets for Alzheimer's disease therapy. While the inhibitory activity is not as potent as existing drugs, its unique scaffold offers opportunities for further structural optimization.
Another area of interest is the compound's potential as a bioisostere for aromatic rings in drug design. Its rigid structure and reduced metabolic liability make it an attractive alternative to traditional phenyl groups, potentially improving drug stability and bioavailability. Computational studies have supported this hypothesis, showing favorable binding interactions with various protein targets.
Future research directions for Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- include further exploration of its therapeutic potential, particularly in CNS disorders and inflammation. Additionally, efforts to derivatize the core structure could yield compounds with enhanced potency and selectivity. Collaborative studies between academic and industrial researchers are expected to accelerate the development of this promising scaffold.
In conclusion, Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-methoxyphenyl)- represents a compelling case study in modern medicinal chemistry, showcasing the value of strained hydrocarbon scaffolds in drug discovery. Its synthetic accessibility, combined with its potential biological activities, positions it as a valuable tool for future therapeutic development.
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